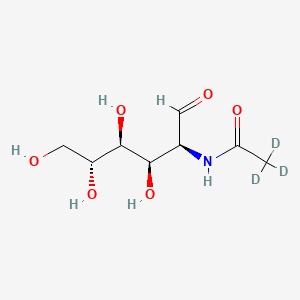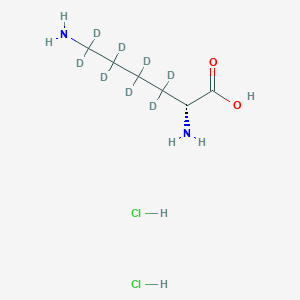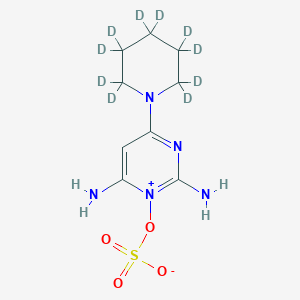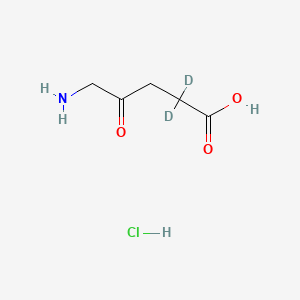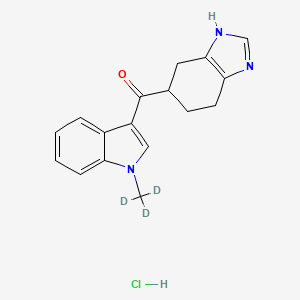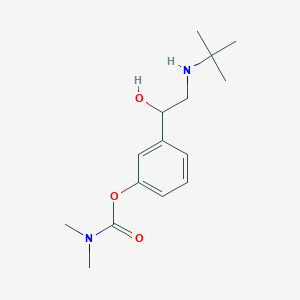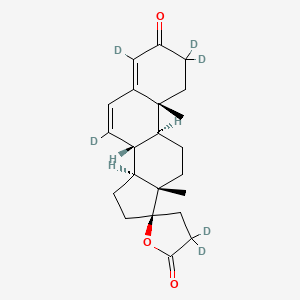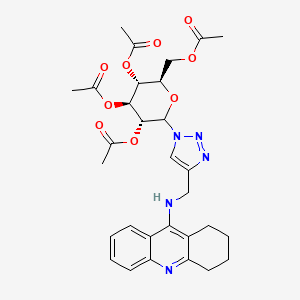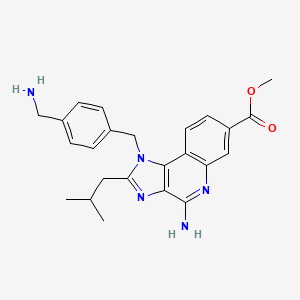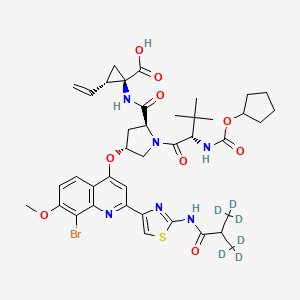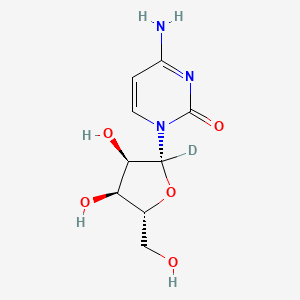
Cytidine-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-d1 is a deuterated form of cytidine, a nucleoside molecule that is widely used as a precursor for antiviral drugs. Cytidine itself is a component of RNA and plays a crucial role in cellular processes such as DNA and RNA synthesis, cell signaling, and metabolic regulation . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the effects of nucleoside analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cytidine-d1 involves several steps. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose. The resulting product undergoes ammonolysis to yield crude cytidine, which is then refined through a series of steps involving ethanol, heating, refluxing, and cooling .
Industrial Production Methods
Industrial production of cytidine often involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to overproduce cytidine by deleting the cytidine deaminase gene and manipulating other metabolic pathways to increase the intracellular concentration of precursors .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-d1 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to uridine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Cytidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions include uridine (from oxidation) and various substituted cytidine derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cytidine-d1 has a wide range of applications in scientific research:
Chemistry: Used to study the metabolic pathways of nucleosides and their analogs.
Biology: Plays a role in understanding RNA and DNA synthesis and function.
Medicine: Used as a precursor for antiviral drugs and in the study of cancer treatments.
Industry: Employed in the large-scale production of nucleoside analogs for pharmaceutical use.
Mécanisme D'action
Cytidine-d1 exerts its effects primarily through its incorporation into RNA and DNA. Once incorporated, it can disrupt normal cellular processes such as RNA metabolism and protein synthesis. It can also inhibit DNA methyltransferase, leading to changes in gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The non-deuterated form, widely used in similar applications.
Azacitidine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Another cytidine analog with applications in cancer treatment.
Uniqueness
Cytidine-d1 is unique due to the presence of a deuterium atom, which makes it more stable and allows for more precise studies of metabolic pathways and drug interactions .
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8D |
Clé InChI |
UHDGCWIWMRVCDJ-OATXHMITSA-N |
SMILES isomérique |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



